An In-Depth Technical Guide to the Synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
An In-Depth Technical Guide to the Synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, a molecule also known by the common name Mebicar. This document details the synthetic pathway starting from N,N'-dimethylurea and glyoxal, presenting key quantitative data, detailed experimental protocols, and visualizations of the reaction workflow and proposed mechanism.
Overview of the Synthetic Pathway
The synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione from N,N'-dimethylurea and glyoxal is a two-step process. The initial reaction involves the condensation of N,N'-dimethylurea with glyoxal to form the intermediate, 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone. This is followed by an acid-catalyzed intramolecular cyclization to yield the final bicyclic product.
Caption: Overview of the two-step synthesis of the target compound.
Quantitative Data
The following tables summarize the key physical and spectroscopic properties of the intermediate and the final product.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone | C₅H₁₀N₂O₃ | 146.14 | 140 | White crystalline solid |
| Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (Mebicar) | C₈H₁₄N₄O₂ | 198.22 | 225-227 | White to off-white powder |
Table 2: Spectroscopic Data for Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
| Data Type | Observed Values |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| InChI Key | XIUUSFJTJXFNGH-UHFFFAOYSA-N[1] |
| SMILES | O=C1N(C)C2N(C)C(=O)N(C)C2N1C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the intermediate and its subsequent conversion to the final product.
Step 1: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone
This procedure is adapted from a patented method and focuses on the initial condensation reaction.
Materials:
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N,N'-Dimethylurea (2 moles, 176 parts by weight)
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40% Aqueous glyoxal solution (2 moles, 290 parts by weight)
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Sodium hydroxide solution (for pH adjustment)
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Methanol (for washing)
Procedure:
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Combine N,N'-dimethylurea and the 40% aqueous glyoxal solution in a suitable reaction vessel.
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Adjust the pH of the mixture to 7 using a sodium hydroxide solution.
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Stir the reaction mixture at room temperature for several hours.
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A white solid will precipitate out of the solution.
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Collect the solid by filtration.
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Wash the collected solid with methanol.
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Dry the product to obtain white crystals of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.
Expected Yield: High yield.
Caption: Workflow for the synthesis of the intermediate.
Step 2: Acid-Catalyzed Cyclization to Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
This proposed procedure is based on literature suggestions that acidic conditions (pH < 5) are required for the cyclization of the intermediate.
Materials:
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4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone (from Step 1)
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An appropriate acid catalyst (e.g., hydrochloric acid, sulfuric acid)
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A suitable solvent (e.g., water, ethanol)
Procedure:
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Dissolve the 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone in a suitable solvent.
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Acidify the solution to a pH below 5 using an acid catalyst.
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Heat the reaction mixture. The exact temperature and reaction time will need to be optimized.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
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Upon completion, neutralize the reaction mixture.
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Isolate the crude product, which may involve precipitation or extraction.
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Purify the product by recrystallization from a suitable solvent (e.g., 1,4-dioxane) to obtain Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione.
Note: The specific conditions for this step, including the choice of acid, solvent, temperature, and reaction time, may require optimization for best results.
Proposed Reaction Mechanism
The proposed mechanism for the acid-catalyzed cyclization involves the protonation of the hydroxyl groups of the intermediate, followed by the elimination of water to form a carbocation. A subsequent intramolecular nucleophilic attack by the second urea nitrogen atom leads to the formation of the second ring and, after deprotonation, the final bicyclic product.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Conclusion
The synthesis of Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione from N,N'-dimethylurea and glyoxal is a feasible two-step process. While the initial condensation to form the dihydroxy intermediate is straightforward, the subsequent acid-catalyzed cyclization requires careful control of pH and other reaction conditions. This guide provides a solid foundation for researchers to develop a robust and optimized synthetic procedure for this valuable compound. Further investigation is recommended to elucidate the precise optimal conditions for the cyclization step and to obtain comprehensive spectroscopic data for the final product.
